4-amino-5-propyl-4H-1,2,4-triazole-3-thiol

Description

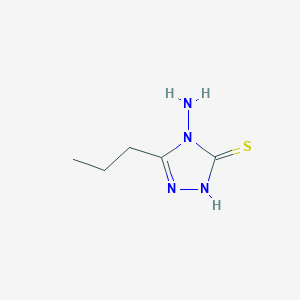

Structure

2D Structure

Properties

IUPAC Name |

4-amino-3-propyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4S/c1-2-3-4-7-8-5(10)9(4)6/h2-3,6H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAXVRKEIASZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNC(=S)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352122 | |

| Record name | 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30342-87-1 | |

| Record name | 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-5-PROPYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Potassium Dithiocarbazinate Salts

The most widely reported method involves cyclization of potassium dithiocarbazinate intermediates. Singh et al. (2012) detailed a three-step protocol:

- Synthesis of Propyl-Substituted Hydrazide : Propionic acid hydrazide is prepared by reacting propionic acid with hydrazine hydrate.

- Formation of Potassium Dithiocarbazinate : The hydrazide reacts with carbon disulfide ($$CS_2$$) in alkaline ethanol, yielding potassium propyl dithiocarbazinate.

- Cyclization with Hydrazine Hydrate : Heating the intermediate with hydrazine hydrate induces cyclization, forming the triazole-thiol core.

Key conditions include:

- Temperature : 80–100°C for cyclization

- Solvent : Ethanol-water mixture

- Yield : 70–75% after recrystallization

Mechanistic Insight : The reaction proceeds via nucleophilic attack of hydrazine on the thiocarbonyl group, followed by intramolecular cyclization and elimination of $$H_2S$$.

High-Temperature Fusion with Thiocarbohydrazide

Invidiata et al. (1997) demonstrated a solvent-free approach for analogous triazole-thiols. Adapted for the propyl variant:

- Reactants : Propionaldehyde and thioglycolic acid condense to form bis(carboxymethylthio)methane.

- Fusion with Thiocarbohydrazide : The intermediate is fused with thiocarbohydrazide at 160–170°C for 15 minutes.

Advantages :

- Reaction Time : <30 minutes

- Yield : Up to 95% (optimized for aryl analogues)

- Catalyst-Free : Eliminates need for solvents or catalysts

Limitations : Requires precise temperature control to avoid decomposition.

Condensation-Alkylation Sequential Reactions

A modular strategy from recent studies involves:

- Schiff Base Formation : Condense 4-amino-5-phenyltriazole-3-thiol with propionaldehyde to form a Schiff base.

- Thioglycolic Acid Cyclization : Treat the Schiff base with thioglycolic acid under reflux to introduce the propyl group.

Conditions :

- Solvent : Dimethylformamide (DMF)

- Temperature : 120°C for 4 hours

- Yield : 65–70%

Characterization :

- FTIR : $$ \nu(S-H) $$ at 2550 cm$$^{-1} $$, $$ \nu(N-H) $$ at 3350 cm$$^{-1} $$

- $$^1H$$ NMR : Propyl group signals at $$ \delta $$ 0.9 (t, 3H), 1.6 (m, 2H), and 2.7 (t, 2H).

Organocatalytic Synthesis Using L-Proline

A green chemistry approach utilizes L-proline as a catalyst:

- Aldehyde-Thioglycolic Acid Adduct : Propionaldehyde reacts with thioglycolic acid in the presence of L-proline (5 mol%) at 70°C.

- Cyclization with Thiocarbohydrazide : The adduct is fused with thiocarbohydrazide at 150°C.

Performance Metrics :

- Yield : 80–85%

- Reaction Time : 20 minutes

- Sustainability : Avoids toxic solvents

Comparative Analysis of Methods

Key Findings :

- High-temperature fusion offers the highest yield but requires specialized equipment.

- Organocatalytic methods balance efficiency and environmental sustainability.

- Cyclization remains the most accessible for small-scale synthesis.

Challenges and Optimization Strategies

- Byproduct Formation : Excess hydrazine hydrate can lead to diaminotriazole impurities. Mitigated by stoichiometric control.

- Propyl Group Stability : High temperatures may cause β-hydride elimination. Lower temperatures (70–100°C) with L-proline suppress this.

- Purification : Recrystallization from ethanol/water (3:1) improves purity to >98%.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert it into corresponding amines or thiols.

Substitution: It can undergo nucleophilic substitution reactions, where the amino or thiol group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Biochemical Properties

This compound exhibits a range of biochemical activities due to its ability to interact with various biological targets:

- Enzyme Interaction : It binds with cytochrome P450 enzymes, impacting drug metabolism and the pharmacokinetics of various compounds.

- Cellular Effects : The compound modulates cell signaling pathways and gene expression, influencing cellular metabolism and function.

- Molecular Mechanism : It acts primarily by inhibiting enzyme activity through binding to the active sites of enzymes.

Medicinal Chemistry

The compound has shown promising results in various medicinal applications:

- Antiviral Activity : In vitro studies have demonstrated its effectiveness against the influenza A virus, with selectivity indices indicating strong antiviral properties .

- Antimicrobial Properties : Research indicates that derivatives of this compound possess significant antibacterial and antifungal activities. For example, some derivatives have been shown to outperform conventional antifungal agents against specific pathogens .

| Application Area | Specific Activity | Reference |

|---|---|---|

| Antiviral | Influenza A inhibition | |

| Antibacterial | Effective against E. coli and S. aureus | |

| Antifungal | Superior activity against Candida species |

Agriculture

In agricultural applications, 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol is being explored as a potential fungicide due to its antifungal properties. Its derivatives have shown efficacy against plant pathogens, suggesting a role in crop protection strategies .

Industrial Applications

The compound is also noted for its utility in industrial processes:

- Corrosion Inhibition : It acts as a corrosion inhibitor in various metal substrates, enhancing the longevity of materials exposed to corrosive environments.

- Agrochemical Development : Its role as a building block in the synthesis of agrochemicals highlights its importance in developing new agricultural products.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in different applications:

- A study conducted on the synthesis of novel derivatives found that certain modifications to the triazole ring significantly enhanced antimicrobial activity against resistant strains of bacteria .

- Another investigation into its antiviral properties revealed that specific structural features contribute to higher selectivity against viral proteins, making it a candidate for further drug development .

Mechanism of Action

The mechanism of action of 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it binds to the surface of bacterial cells, disrupting their function and inhibiting growth . In coordination chemistry, it acts as a bidentate ligand, coordinating to metal ions through its sulfur and nitrogen atoms .

Comparison with Similar Compounds

Similar Compounds

- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

- 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

- 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to its analogs, 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .

Biological Activity

4-Amino-5-propyl-4H-1,2,4-triazole-3-thiol (APTT) is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.

Molecular Formula: CHNS

Molecular Weight: 158.23 g/mol

Melting Point: Approximately 254-255°C

APTT features a thiol group (-SH) at the 3-position of the triazole ring, which contributes to its reactivity and biological activity. The compound's structure allows it to interact with various biological targets, influencing enzyme functions and metabolic pathways.

APTT has been shown to play a crucial role in biochemical reactions. Notably, it acts as a ligand in multistep titration processes and exhibits antimicrobial properties. Research indicates that APTT can inhibit the growth of Aspergillus flavus and bind to the surface of Staphylococcus aureus, demonstrating its potential as an antifungal and antibacterial agent .

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling: APTT affects cell signaling pathways, impacting gene expression and cellular metabolism.

- Fluorescence Probes: It has been utilized as a fluorescence probe to study protein-DNA interactions, which are vital for understanding gene regulation.

Dosage Effects in Animal Models

In animal studies, APTT has shown effective inhibition of microbial growth at low concentrations. The variability in its effects based on dosage highlights the importance of optimizing therapeutic applications.

Molecular Mechanisms

APTT exerts its biological effects through specific binding interactions with biomolecules:

- Bidentate Ligand: It coordinates with metal ions via sulfur and amine groups, enhancing its biochemical activity.

- Transport and Distribution: The compound's interactions with transporters influence its localization within cells, which is crucial for its efficacy .

Pharmacological Profile

Recent studies have highlighted APTT's potential in various therapeutic areas:

- Antimicrobial Activity: APTT exhibits significant antifungal activity against strains such as Gibberella nicotiancola and Gibberella saubinetii, outperforming some commercial antifungals .

- Antioxidant Properties: The compound has demonstrated antioxidant capabilities comparable to ascorbic acid in certain assays .

Antifungal Efficacy

A study comparing APTT with other triazole derivatives found that APTT had an EC value ranging from 0.0087 to 0.0309 g/L against various fungal strains. This positions it as a promising candidate for further development in antifungal therapies .

Antibacterial Activity

In vitro tests revealed that APTT could inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Its MIC values were competitive with established antibiotics, indicating its potential as a new antimicrobial agent .

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol and its derivatives?

The compound is typically synthesized via multi-step reactions involving cyclization of thiosemicarbazides or alkylation of precursor triazole-thiols. For example:

- Hydrazinolysis and cyclization : Reacting hydrazine derivatives with isothiocyanates in alcoholic media under basic conditions .

- Microwave-assisted synthesis : Accelerating alkylation reactions using microwave irradiation to improve yield and reduce reaction time (e.g., S-alkyl derivatives) .

- Key intermediates : Starting from pyrrole or indole derivatives, followed by nucleophilic substitutions and heterocyclization .

Table 1 : Common Synthetic Methods

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkaline cyclization | NaOH, ethanol, reflux | 65–78 | |

| Microwave alkylation | 100–120°C, 15–30 min | 82–90 |

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

Standard characterization includes:

Q. What biological activities are associated with this compound derivatives?

Reported activities include:

- Antimicrobial : Inhibition of fungal/bacterial growth via thiol-mediated disruption of cellular enzymes .

- Antioxidant : Scavenging free radicals (e.g., DPPH assay showing >50% activity at 10⁻⁴ M) .

- Enzyme inhibition : Targeting kinases (e.g., anaplastic lymphoma kinase) and cyclooxygenase-2 (COX-2) .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound derivatives for specific targets?

- Molecular docking : Use PDB ligands (e.g., 2XP2 for kinases, 3LD6 for lanosterol demethylase) to predict binding affinities .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .

- ADMET prediction : Assess pharmacokinetics (e.g., LogP, bioavailability) using tools like SwissADME .

Table 2 : Docking Scores for Selected Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Anaplastic lymphoma kinase | 2XP2 | -9.2 | |

| COX-2 | 5KIR | -8.7 |

Q. How do structural modifications (e.g., S-alkylation, aryl substitution) influence the biological activity of this compound?

- S-alkylation : Introducing hydrophobic chains (e.g., benzyl, propyl) enhances membrane permeability but may reduce polar interactions .

- Aryl substitutions : Electron-withdrawing groups (e.g., 3-fluorophenyl) improve antifungal activity by increasing electrophilicity .

- Hybrid derivatives : Combining triazole-thiol with indole/pyrrole fragments broadens target specificity (e.g., dual kinase/COX-2 inhibition) .

Q. How can contradictory data on biological activity be resolved?

- Dose-response validation : Re-test compounds at varying concentrations (e.g., 10⁻³–10⁻⁶ M) to confirm dose-dependent trends .

- Structural re-characterization : Verify compound purity via HPLC-MS to rule out degradation artifacts .

- Comparative assays : Use standardized protocols (e.g., CLSI for antimicrobial tests) to minimize inter-lab variability .

Q. What methodologies are recommended for studying the redox behavior of this compound?

- Cyclic voltammetry : Measure oxidation potentials (e.g., thiol to disulfide conversion) in buffered solutions .

- DPPH/ABTS assays : Quantify radical scavenging capacity with UV-Vis monitoring .

- ESR spectroscopy : Detect transient radical intermediates during redox reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.